N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, involves the use of various substituents on the thiazole ring . The substituents affect the biological outcomes to a great extent .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Perovskite Solar Cells (PSCs)
N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: (let’s call it Compound X) has been explored as a hole-transporting material (HTM) in PSCs. Researchers have designed derivatives based on this compound to enhance the efficiency of perovskite solar cells. Here’s how it works:
Compound X as an HTM: By modifying the core structure of Compound X, researchers have created derivatives (e.g., CP1 and CP2) with improved properties compared to existing HTMs. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have confirmed their stability, high hole mobility, and favorable optical properties .
Experimental Validation: Synthesized CP1 and CP2 were applied to PSC devices. The results demonstrated that CP1-based PSCs achieved a higher power conversion efficiency (PCE) than the reference H101-based PSCs due to enhanced hole mobility and uniform film morphology .
Antioxidant Properties
Another derivative of Compound X, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters , has shown promise as an antioxidant. Compounds 4l and 4m, derived from Compound X, exhibited strong polyphenolic content and acted as superior cupric ion reducers .
Phototransistors
Thin film and single crystal phototransistors based on 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt) (a related compound) have been studied. High-quality BOPAnt single crystals were grown via physical vapor transport (PVT) to fabricate phototransistors. These devices exhibit excellent photoresponsiveness .
Computational Chemistry
Compound X serves as a valuable model for computational chemistry studies. Researchers can explore its electronic properties, reactivity, and binding interactions with other molecules using quantum mechanical methods.
Future Directions
Thiazoles, including “N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives to enhance their therapeutic outcomes .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various enzymes and receptors, showing versatile biological activities . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand cracks, a g2 stop, and ultimately, cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment . .
properties
IUPAC Name |
N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-6-10-17(27-3)11-7-15)28-21-23-18(12-24(13)21)14-4-8-16(26-2)9-5-14/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRAMZSOJMEGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
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